molecular formula C12H20N4O3 B1528105 3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester CAS No. 1250998-08-3

3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1528105
CAS No.: 1250998-08-3
M. Wt: 268.31 g/mol
InChI Key: HLQJVHQCQPXTAJ-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylic acid tert-butyl ester is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the azulene core. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions. The resulting indole derivative can then undergo further modifications to introduce the hydroxymethyl group and the tert-butyl ester moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted azulene derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives may exhibit biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with azulene derivatives and are known for their biological activity.

  • Coumarin Heterocycles:

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-5-4-9-13-14-10(8-17)16(9)7-6-15/h17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQJVHQCQPXTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester

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